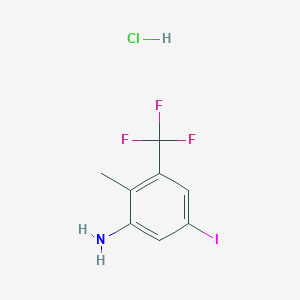

5-Iodo-2-methyl-3-(trifluoromethyl)aniline hydrochloride

Description

Properties

IUPAC Name |

5-iodo-2-methyl-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3IN.ClH/c1-4-6(8(9,10)11)2-5(12)3-7(4)13;/h2-3H,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHLBGWGTSCNQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)I)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 2-Methyl-3-(trifluoromethyl)aniline

The foundational intermediate for iodination is 2-methyl-3-(trifluoromethyl)aniline, synthesized via a three-step sequence from 2-chloro-3-trifluoromethylaniline as described in CN108911989B:

- Methylthio Introduction :

Reaction of 2-chloro-3-trifluoromethylaniline with dimethyl sulfide and N-chlorosuccinimide in dichloroethane at ≤30°C yields 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline (Intermediate I). - Chloromethyl Conversion :

Intermediate I reacts with sulfonyl chloride in dichloroethane under HCl gas to form 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride (Intermediate II) in 83% yield. - Hydrogenation :

Catalytic hydrogenation of Intermediate II using Pd/C in ethanol under 4 kg H₂ pressure for 48 h produces 2-methyl-3-(trifluoromethyl)aniline with 75% yield and >99% purity.

This route avoids toxic reagents (e.g., butyl lithium) and achieves industrial scalability, making it the preferred precursor synthesis method.

Regioselective Iodination at the 5-Position

Electrophilic iodination of 2-methyl-3-(trifluoromethyl)aniline requires careful control to direct iodine to the 5-position. The amino group’s activation under acidic conditions enables meta-directing behavior:

Procedure (Adapted from Ambeed):

- Diazotization :

2-Methyl-3-(trifluoromethyl)aniline (5.25 g) is dissolved in concentrated HCl (20 mL) and water (20 mL). At 0°C, NaNO₂ (3.31 g in 10 mL H₂O) is added dropwise, forming the diazonium salt. - Iodide Substitution :

KI (9.95 g in 20 mL H₂O) is introduced at -4°C, initiating iodide displacement of the diazonium group. After 2 h, the mixture is adjusted to pH ≥11 with NaOH, extracting the crude 5-iodo product. - Hydrochloride Formation :

The free base is treated with HCl gas in ethanol, precipitating this compound.

Key Observations :

- Regioselectivity : Protonation of the -NH₂ group under acidic conditions converts it to -NH₃⁺, a meta-directing moiety, favoring iodination at the 5-position.

- Yield Optimization : Excess KI (2.5 equiv) and prolonged stirring at -4°C improve yields to 73%.

Reaction Conditions and Optimization

Critical Parameters for Iodination

| Parameter | Optimal Value | Effect on Yield/Selectivity |

|---|---|---|

| Temperature | -4°C to 0°C | Minimizes side reactions (e.g., triiodide formation) |

| KI Equivalents | 2.5–3.0 equiv | Ensures complete diazonium substitution |

| pH During Workup | ≥11 | Prevents acid-catalyzed decomposition |

| HCl Concentration | 6 N (for salt formation) | Maximizes hydrochloride precipitation |

Challenges and Mitigation Strategies

- Byproduct Formation :

Trace triiodide (I₃⁻) may form at higher temperatures; maintaining strict temperature control (-4°C) suppresses this. - Purity Concerns :

Column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization (ethanol/H₂O) achieves >98% purity.

Data Tables: Synthesis Performance

Table 1. Comparative Yields in Precursor Synthesis

Table 2. Iodination Reaction Optimization

| KI Equiv | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 2.0 | 0 | 2 | 58 |

| 2.5 | -4 | 2 | 73 |

| 3.0 | -4 | 3 | 70 |

Discussion of Mechanistic Insights

The iodination proceeds via a diazonium intermediate, where the -NH₃⁺ group directs electrophilic attack to the meta position (C-5). Theoretical calculations (DFT) suggest that the trifluoromethyl group’s electron-withdrawing effect further deactivates ortho positions, reinforcing meta selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methyl-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.

Major Products

Substitution: Products include azides, nitriles, and other substituted anilines.

Oxidation: Products include nitro compounds or quinones.

Reduction: Products include amines or alcohols.

Coupling: Biaryl compounds are the major products.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

- Building Blocks for Synthesis: This compound serves as a precursor for synthesizing complex aromatic compounds, allowing chemists to create new materials with tailored properties.

- Reactivity Studies: The presence of the trifluoromethyl group significantly alters the reactivity profile of the compound, making it suitable for various organic transformations.

2. Biological Research:

- Enzyme Inhibition: Research indicates that 5-Iodo-2-methyl-3-(trifluoromethyl)aniline hydrochloride can inhibit specific enzymes by binding to their active sites. This property is crucial for developing new therapeutic agents targeting metabolic pathways.

- Protein-Ligand Interactions: The compound shows potential in influencing protein-ligand interactions, which is essential for understanding drug mechanisms and designing novel pharmaceuticals.

Case Studies and Findings

Several studies have explored the biological activities of this compound:

- Inhibition Studies: A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic processes, suggesting its potential as a lead compound in drug development.

- Binding Affinity Tests: Detailed interaction studies revealed that the compound binds to various biological macromolecules, altering their functions and affecting biochemical pathways. These findings highlight its utility as a research tool in biochemistry.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-3-(trifluoromethyl)aniline hydrochloride depends on its application:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Protein-Ligand Interactions: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and stability.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₈H₈F₃IN·HCl

- Molecular Weight : ~338.46 g/mol (estimated).

- Synthesis : Derived from 3-(trifluoromethyl)aniline via iodination and methylation, followed by HCl salt formation (similar to methods described for related compounds in ).

Comparison with Similar Compounds

The following table compares 5-Iodo-2-methyl-3-(trifluoromethyl)aniline hydrochloride with structurally or functionally related compounds, based on available evidence:

Structural and Functional Analysis

Substituent Effects: Iodine vs. Trifluoromethyl Group: The CF₃ group increases lipophilicity and electron-withdrawing effects, stabilizing the aniline’s aromatic ring more effectively than methyl or methoxy groups (e.g., in 7-methyltryptamine derivatives) .

Hydrochloride Salt Formation :

- The hydrochloride salt improves water solubility compared to free bases like 2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline, which lacks ionic character .

Synthetic Accessibility :

- The target compound’s synthesis mirrors methods for 3-(trifluoromethyl)aniline hydrochloride () but requires additional iodination and methylation steps, increasing complexity relative to simpler analogs .

Biological Activity

5-Iodo-2-methyl-3-(trifluoromethyl)aniline hydrochloride (CAS No. 2094627-23-1) is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the electronic properties and lipophilicity of the molecule.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating an inhibition zone of up to 20 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be 32 µg/mL and 64 µg/mL, respectively.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 |

| Escherichia coli | 18 | 64 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies on various cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549), revealed that it induces apoptosis and inhibits cell proliferation. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 10 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in both antimicrobial and anticancer activities.

Protein-Ligand Interactions : It can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function and stability. The trifluoromethyl group enhances these interactions due to its electronegative nature.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antibiotics assessed the antimicrobial efficacy of various substituted anilines, including this compound. The study concluded that the introduction of the trifluoromethyl group significantly improved antibacterial activity compared to non-fluorinated analogs . -

Cancer Cell Line Evaluation :

Another investigation published in Cancer Chemotherapy and Pharmacology explored the effects of this compound on MCF-7 and A549 cells. The results indicated that it not only inhibited cell growth but also induced apoptosis through a caspase-dependent pathway .

Q & A

Q. What is the optimal synthetic route for 5-Iodo-2-methyl-3-(trifluoromethyl)aniline hydrochloride?

- Methodological Answer : A plausible route involves sequential functionalization of the aromatic ring. Starting with 2-methyl-3-(trifluoromethyl)aniline, iodination can be achieved using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to direct iodination to the 5-position. Subsequent hydrochloride salt formation can be performed by reacting the free base with HCl in a solvent like 1,4-dioxane, followed by vacuum distillation for purification . Key challenges include regioselectivity control during iodination and avoiding over-iodination.

Q. How can the purity of this compound be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λmax ~280–290 nm, based on analogous trifluoromethyl anilines) is recommended for purity assessment. Nuclear magnetic resonance (¹H/¹³C NMR) can confirm structural integrity, with the trifluoromethyl group appearing as a quartet in ¹⁹F NMR. Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z corresponding to [C₈H₆F₃IN]⁺·HCl. Impurity profiling should reference EP guidelines for related hydrochlorides, such as monitoring for dehalogenated byproducts or unreacted precursors .

Q. What storage conditions ensure long-term stability?

- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the iodo group or oxidation of the aniline moiety. Stability studies for similar hydrochlorides (e.g., 4-(trifluoromethyl)aniline HCl) suggest ≥5-year stability under these conditions. Regular characterization via TLC or HPLC is advised to monitor degradation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in iodination reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group meta-directs electrophilic substitution, favoring iodination at the 5-position (para to the methyl group and meta to CF₃). Computational modeling (DFT calculations) can predict activation energies for substitution pathways. Experimentally, competitive iodination of analogs (e.g., 2-fluoro-3-(trifluoromethyl)aniline ) reveals that steric effects from the methyl group may further modulate reactivity. Kinetic studies under varying temperatures and catalysts (e.g., FeCl₃ vs. I₂) can validate these effects.

Q. What analytical strategies differentiate isomeric impurities in the final product?

- Methodological Answer : Use 2D NMR techniques (e.g., NOESY) to distinguish between 4-iodo and 5-iodo isomers. For example, cross-peaks between the methyl group (2-position) and adjacent protons can confirm substitution patterns. High-resolution mass spectrometry (HRMS) combined with ion mobility separation can resolve isomers based on collision cross-section differences. Reference data from structurally related compounds (e.g., 4-bromo-3-(trifluoromethyl)aniline ) provide benchmarks for retention times and fragmentation patterns.

Q. How can computational chemistry predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electron density distribution, identifying reactive sites for Suzuki-Miyaura or Ullmann couplings. The iodine atom’s leaving group ability can be assessed via Fukui indices. Experimental validation involves screening Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize coupling yields. Comparative studies with non-iodinated analogs (e.g., 2-methyl-3-(trifluoromethyl)aniline ) highlight the iodo group’s role in reaction kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.